molecular formula C13H9BrF2N2O3 B2903052 (E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide CAS No. 391224-39-8

(E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide

Cat. No. B2903052
CAS RN: 391224-39-8
M. Wt: 359.127
InChI Key: QATNABIXJFVJDZ-UBKPWBPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide, also known as LCB01-0371, is a novel small molecule inhibitor that has recently gained attention in the field of cancer research. This compound has shown promising results in preclinical studies, exhibiting potent anti-tumor activity against various cancer cell lines.

Mechanism of Action

The exact mechanism of action of (E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide is not fully understood, but it is believed to target multiple signaling pathways involved in cancer progression. It has been shown to inhibit the activity of AKT, a protein kinase that plays a crucial role in cell survival and proliferation. This compound also inhibits the activity of STAT3, a transcription factor that is often overexpressed in cancer cells and promotes tumor growth. Furthermore, this compound has been found to inhibit the activity of HDAC, an enzyme that regulates gene expression and is often dysregulated in cancer.
Biochemical and Physiological Effects:
This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. It has also been shown to inhibit the migration and invasion of cancer cells, which could prevent cancer metastasis. In addition, this compound has been found to reduce the expression of various oncogenes and increase the expression of tumor suppressor genes, which could contribute to its anti-tumor activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of (E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide is its high potency and selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which could limit its bioavailability in vivo. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for this compound.

Future Directions

There are several future directions for the research of (E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide. One of the potential applications of this compound is as a combination therapy with other anti-cancer drugs, which could enhance its anti-tumor activity. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound in vivo, which could help optimize its dosage and treatment regimen. Furthermore, the development of more potent and selective analogs of this compound could lead to the discovery of more effective cancer therapies.

Synthesis Methods

The synthesis of (E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide involves the condensation of 4-bromo-2,6-difluorophenol with furan-2-carbaldehyde followed by the addition of acetyl hydrazide. The resulting compound is then subjected to an E/Z isomerization reaction to obtain the (E)-isomer, which exhibits higher potency than the (Z)-isomer. The final product is obtained after purification through column chromatography.

Scientific Research Applications

(E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide has been extensively studied for its anti-tumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer. It has been shown to inhibit cancer cell proliferation and induce apoptosis, which is a programmed cell death mechanism. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.

properties

IUPAC Name

2-(4-bromo-2,6-difluorophenoxy)-N-[(E)-furan-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2N2O3/c14-8-4-10(15)13(11(16)5-8)21-7-12(19)18-17-6-9-2-1-3-20-9/h1-6H,7H2,(H,18,19)/b17-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATNABIXJFVJDZ-UBKPWBPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NNC(=O)COC2=C(C=C(C=C2F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.